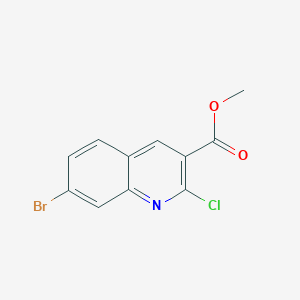

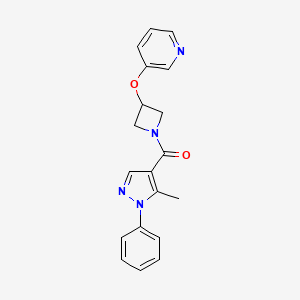

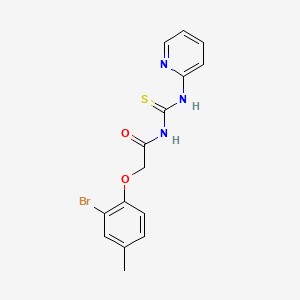

Methyl 7-bromo-2-chloroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7BrClNO2 . It has a molecular weight of 300.54 . It’s a powder that should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is 1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 .Physical and Chemical Properties Analysis

“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a powder that should be stored at 2-8°C . Its boiling point is not specified .Scientific Research Applications

Synthesis of Novel Compounds

- Methyl 7-bromo-2-chloroquinoline-3-carboxylate is used in the synthesis of new compounds with potential medical applications. For instance, the synthesis of benzo-β-carboline isoneocryptolepine, an indoloquinoline isomer, starts from commercially available 3-bromoquinoline and involves palladium-catalyzed reactions. This new compound shows promise in the search for antiplasmodial drugs (Hostyn et al., 2005).

Antioxidant Properties

- A class of compounds including 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, synthesized from 4-azido-7-chloroquinoline, has shown notable antioxidant properties. These compounds exhibit potential in reducing lipid peroxidation and scavenging nitric oxide, indicating their usefulness as antioxidants (Saraiva et al., 2015).

Pharmaceutical Intermediates

- This compound serves as an intermediate in the synthesis of pharmaceutical compounds. For example, it's used in creating methyl benzo[b][1,8]naphthyridin-3-carboxylate, which demonstrates the compound's role in complex chemical syntheses (Nithyadevi & Rajendran, 2006).

Synthesis of Carbene Complexes

- The compound is instrumental in synthesizing carbene complexes, such as trans-bromo(2-methyl-2,6-dihydroisoquinolin-6-ylidene)bis(triphenylphosphine)palladium(II), which are valuable in various chemical reactions and studies (Schuster & Raubenheimer, 2006).

Photochemical Studies

- This chemical is used in photochemical studies, such as investigating the photodegradation of certain herbicides. Its role in understanding the behavior of these compounds under different light conditions is crucial (Pinna & Pusino, 2012).

Cytotoxicity Studies

- The compound is also used in cytotoxicity studies for cancer research. For instance, derivatives of 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized using this compound, have been evaluated for their cytotoxic activities against human bladder carcinoma cells (Sonego et al., 2019).

Chemical Synthesis and Biological Evaluation

- This compound is key in synthesizing various chemical structures, such as quinoline ring systems, and in evaluating their biological applications. This highlights its versatility in both chemical and biological research contexts (Hamama et al., 2018).

Properties

IUPAC Name |

methyl 7-bromo-2-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYDBFWLRSNUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2428631.png)

![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)

![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)